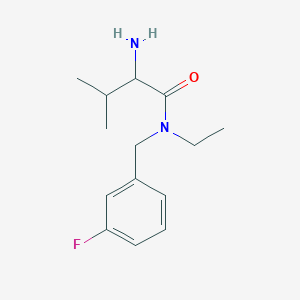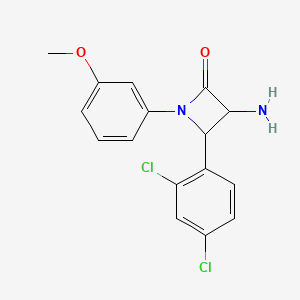
9,9',9''-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is a complex organic compound with a molecular formula of C59H38N4 and a molecular weight of 802.95 . This compound is characterized by its unique structure, which includes three carbazole units connected through a pyridine core via benzene linkers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving suitable precursors.
Attachment of Benzene Linkers: The benzene linkers are then attached to the pyridine core through electrophilic aromatic substitution reactions.
Introduction of Carbazole Units: Finally, the carbazole units are introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
化学反応の分析
Types of Reactions
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated carbazole derivatives.
科学的研究の応用
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is primarily based on its ability to interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modulate the activity of specific proteins, enzymes, and receptors, thereby influencing various biological pathways .
類似化合物との比較
Similar Compounds
- 9,9’- (6-phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1H-indole)
Uniqueness
Compared to similar compounds, 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) stands out due to its unique structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science .
特性
分子式 |
C59H38N4 |
|---|---|
分子量 |
803.0 g/mol |
IUPAC名 |
9-[3-[2,6-bis(3-carbazol-9-ylphenyl)pyridin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C59H38N4/c1-7-28-54-46(22-1)47-23-2-8-29-55(47)61(54)43-19-13-16-39(34-43)42-37-52(40-17-14-20-44(35-40)62-56-30-9-3-24-48(56)49-25-4-10-31-57(49)62)60-53(38-42)41-18-15-21-45(36-41)63-58-32-11-5-26-50(58)51-27-6-12-33-59(51)63/h1-38H |
InChIキー |
NBPWEPUOBYJQLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC(=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)



![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)



![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)

